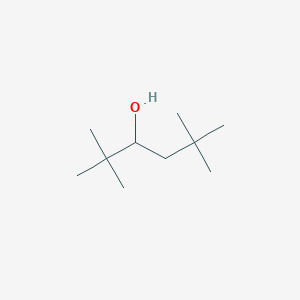
2,2,5,5-Tetramethyl-3-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-3-hexanol is an organic compound with the molecular formula C₁₀H₂₂O and a molecular weight of 158.2811 g/mol . It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes four methyl groups attached to the hexanol backbone.
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-3-hexanol can be achieved through various methods. One common synthetic route involves the reaction of tert-butylmagnesium chloride with tert-butylacetyl chloride . This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture. The reaction proceeds as follows:
tert-Butylmagnesium chloride+tert-Butylacetyl chloride→this compound
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-3-hexanol undergoes various chemical reactions typical of alcohols. These include:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this alcohol into alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,5,5-Tetramethyl-3-hexanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying steric effects in chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is used in the manufacture of various industrial products, including plastics and resins.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyl-3-hexanol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. The molecular targets and pathways involved vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-3-hexanol can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-hexanol: Similar in structure but with different positions of the methyl groups.
3,3,5,5-Tetramethyl-2-hexanol: Another isomer with variations in the position of the hydroxyl group and methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the differences in their molecular structures.
Properties
CAS No. |
55073-86-4 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,5,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-9(2,3)7-8(11)10(4,5)6/h8,11H,7H2,1-6H3 |
InChI Key |
CFEYPBVKHMZCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


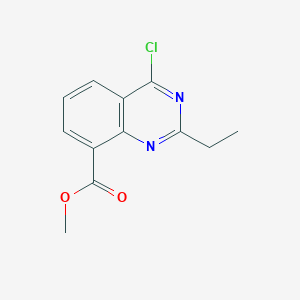
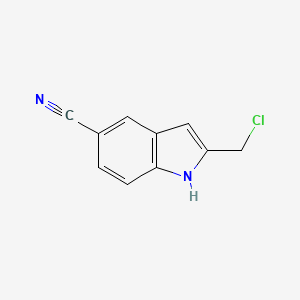
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)

![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
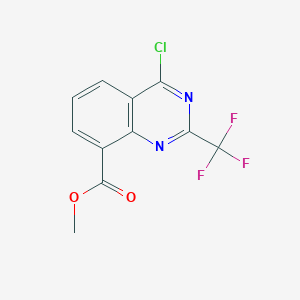
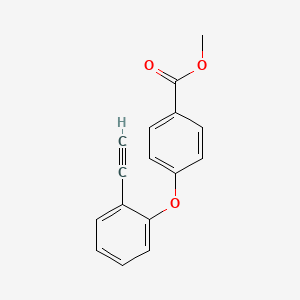
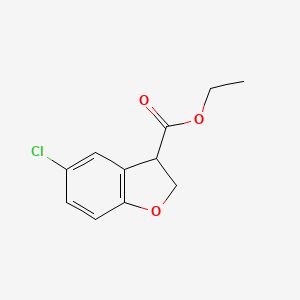
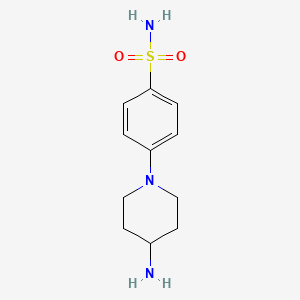

![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
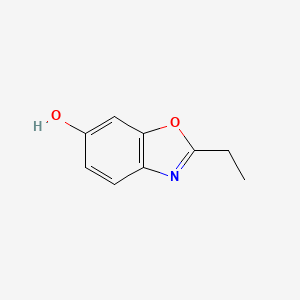
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
